molecular formula C21H12ClN3O6 B5218116 5-{[5-(4-chloro-3-nitrophenyl)-2-furyl]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione

5-{[5-(4-chloro-3-nitrophenyl)-2-furyl]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B5218116
M. Wt: 437.8 g/mol
InChI Key: IQIBYKVPOKOEQH-PTNGSMBKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Synthesis of compounds related to the one often involves condensation reactions, utilizing starting materials such as nitroethanone derivatives, benzaldehyde, and urea, in the presence of catalysts like etidronic acid. The synthesis processes aim to incorporate functional groups conducive to the desired chemical properties and reactivity patterns (Savant et al., 2015).

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated through X-ray diffraction studies, revealing intricate details such as crystal class, cell parameters, and conformational features. For instance, certain pyrimidinethiones exhibit a flattened boat conformation, highlighting the importance of structural analysis in understanding compound properties (Mohan et al., 2003).

Chemical Reactions and Properties

Chemical reactions involving pyrimidine derivatives can lead to the formation of various structurally and functionally diverse molecules. For example, reactions with alkylamines have been explored for the synthesis of novel compounds, illustrating the reactive versatility of the pyrimidine core (Lee & Kim, 1993).

Physical Properties Analysis

The physical properties of pyrimidine derivatives, such as solubility, thermal stability, and hydrophobicity, are crucial for their application potential. Studies have shown that certain polyimides derived from pyrimidine-based monomers exhibit excellent solubility, high thermal stability, and significant hydrophobicity, making them suitable for various industrial applications (Huang et al., 2017).

Chemical Properties Analysis

The chemical properties of pyrimidine derivatives, including reactivity, potential for substitution reactions, and interaction with other molecules, are integral to their utility in chemical synthesis and potential applications. For instance, the acylation and subsequent reactions of specific pyrimidine compounds have been extensively studied, shedding light on their versatility as synthetic intermediates (Steinlin & Vasella, 2009).

properties

IUPAC Name

(5Z)-5-[[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12ClN3O6/c22-16-8-6-12(10-17(16)25(29)30)18-9-7-14(31-18)11-15-19(26)23-21(28)24(20(15)27)13-4-2-1-3-5-13/h1-11H,(H,23,26,28)/b15-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQIBYKVPOKOEQH-PTNGSMBKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC(=C(C=C4)Cl)[N+](=O)[O-])C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(O3)C4=CC(=C(C=C4)Cl)[N+](=O)[O-])/C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12ClN3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5Z)-5-{[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione

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